molecular formula C21H19FN4O4S B2692007 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899751-10-1

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2692007
M. Wt: 442.47
InChI Key: YPUOTBFNGAEAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H19FN4O4S and its molecular weight is 442.47. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms and Compulsive Food Consumption

Research on compounds targeting orexin receptors, such as SB-649868, demonstrates the role of these receptors in modulating behaviors like compulsive food consumption, potentially offering a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Anti-inflammatory and Analgesic Activities

Compounds with structural similarities, specifically focusing on pyrazole and thiazolidinone derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating potential therapeutic applications in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Anti-tumor Agents

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma, highlighting the potential of such compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antiviral Activities

Research into pyrazole- and isoxazole-based heterocycles has revealed their potential in inhibiting viruses such as HSV-1, further emphasizing the role of these compounds in developing new antiviral therapies (Dawood et al., 2011).

Anti-HIV Activities

A series of acetohydrazides has been synthesized and evaluated for their potential anti-HIV activities, showcasing the significance of exploring novel compounds for therapeutic applications in HIV treatment (Aslam et al., 2014).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-3-2-4-16(9-13)26-19(17-11-31(29,30)12-18(17)25-26)24-21(28)20(27)23-10-14-5-7-15(22)8-6-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUOTBFNGAEAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide

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